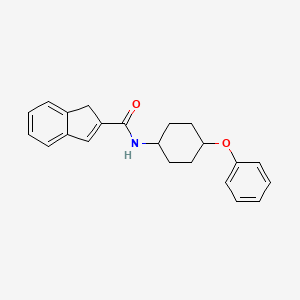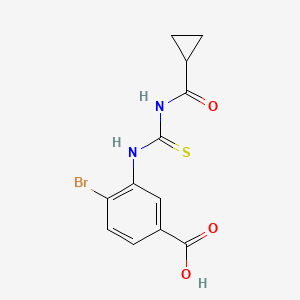![molecular formula C14H19N3O3S B7432579 N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide](/img/structure/B7432579.png)
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide, also known as MCC-950, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MCC-950 has been shown to inhibit the NLRP3 inflammasome, which is a key component of the innate immune system that is involved in the development of several inflammatory diseases.
Mecanismo De Acción
The NLRP3 inflammasome is a multiprotein complex that is involved in the activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their active forms. N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide inhibits the NLRP3 inflammasome by binding to the NACHT domain of NLRP3, thereby preventing the recruitment of ASC and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the production of pro-inflammatory cytokines such as IL-1β and IL-18 in various preclinical models of inflammatory diseases. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is its specificity for the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in various inflammatory diseases. However, one limitation of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide is that it may not be suitable for use in vivo due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the study of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide. One potential direction is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another potential direction is the investigation of the role of the NLRP3 inflammasome in other diseases, such as cancer and metabolic disorders. Moreover, the development of more effective delivery systems for N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide may enable its use in vivo, thereby expanding its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide involves the condensation of 3-methylfuran-2-carboxylic acid with cyclohexanecarbonyl chloride to form 3-methylfuran-2-carbonyl cyclohexanecarboxylic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with thiourea to yield N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been extensively studied in various preclinical models of inflammatory diseases, including rheumatoid arthritis, gout, and Alzheimer's disease. In these studies, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to effectively inhibit the NLRP3 inflammasome, resulting in a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. Moreover, N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide has been shown to improve disease outcomes in these models, suggesting that it may have therapeutic potential for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-9-7-8-20-11(9)13(19)16-17-14(21)15-12(18)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3,(H,16,19)(H2,15,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKNXBMKNSZGNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NNC(=S)NC(=O)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(3-methylfuran-2-carbonyl)amino]carbamothioyl]cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(6-chloropyridin-2-yl)-3-[4-(hydroxymethyl)piperidin-1-yl]sulfonylthiophene-2-carbohydrazide](/img/structure/B7432503.png)

![2-N-cyclopropyl-6,7-dimethoxy-4-N-[(1-methylpiperidin-4-yl)methyl]quinazoline-2,4-diamine](/img/structure/B7432511.png)
![3-[3-(2-hydroxyethyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B7432522.png)

![5-[(3-Methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B7432534.png)
![1-(5-Chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)-3-[(3-methylphenyl)-pyridin-2-ylmethyl]urea](/img/structure/B7432535.png)

![1-Methyl-2-[[4-(1,1,1-trifluoropropan-2-yl)phenyl]methylsulfanyl]benzimidazole-5-sulfonamide](/img/structure/B7432541.png)
![N-[3-(2-oxoazepan-1-yl)propyl]-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B7432545.png)
![N-[(2-bromophenyl)-phenylmethyl]-N-methyl-4-nitrobenzenesulfonamide](/img/structure/B7432546.png)
![3-[2-[(2-Fluorophenyl)methylsulfanyl]-4,7-dioxo-3,8-dihydropteridin-6-yl]propanoic acid](/img/structure/B7432577.png)

![N-[2-[benzyl(methyl)amino]-2-cyclopropylethyl]-2-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7432586.png)